2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
Description
The compound 2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine belongs to the benzothiazepine class, characterized by a seven-membered heterocyclic ring containing nitrogen and sulfur. Key structural features include:
- Position 2: A 4-(difluoromethoxy)phenyl group, introducing electron-withdrawing properties due to the -OCHF₂ substituent.
- Position 4: A furan-2-yl group, contributing π-conjugation and moderate polarity.
- Core structure: The 2,3-dihydro-1,5-benzothiazepine framework, which influences conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO2S/c21-20(22)25-14-9-7-13(8-10-14)19-12-16(17-5-3-11-24-17)23-15-4-1-2-6-18(15)26-19/h1-11,19-20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLBOQNGCGXHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Core: The synthesis begins with the formation of the benzothiazepine core through a cyclization reaction involving an ortho-aminothiophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers or other suitable reagents.
Attachment of the Furan Ring: The furan ring is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. Researchers utilize it in the development of novel materials and chemical entities with tailored properties.
Synthetic Routes
The synthesis typically involves several steps, including:
- Formation of the Benzothiazepine Core: Cyclization reactions are employed using ortho-aminothiophenol and suitable aldehydes or ketones.
- Introduction of Functional Groups: The difluoromethoxy group is added via nucleophilic substitution reactions.
- Furan Ring Attachment: Coupling reactions such as Suzuki or Heck coupling introduce the furan moiety.
Biological Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential as a new class of antibiotics .
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies show that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of benzothiazepine structures have been shown to target specific pathways in cancer cells .
Medical Applications
Therapeutic Potential
There is ongoing research into the therapeutic effects of this compound in treating diseases such as cancer and infections. Its ability to interact with biological targets makes it a candidate for drug development. The mechanism often involves modulation of enzyme activity or receptor interactions .
Case Studies
- GSK 3β Inhibitors: A related compound was studied for its role as a non-ATP competitive inhibitor of glycogen synthase kinase 3β (GSK 3β), which is implicated in various diseases including cancer and Alzheimer's disease .
- In Vitro Studies: Various derivatives have undergone in vitro testing demonstrating promising results in inhibiting tumor growth and bacterial infections, emphasizing the need for further clinical studies to validate efficacy .
Industrial Applications
Material Development
The compound's unique properties are explored in the development of new materials such as polymers and coatings. The incorporation of difluoromethoxy and furan groups can enhance material characteristics like thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between the target compound and analogues:
Key Observations:
Heterocyclic Moieties: Furan (target) offers weaker aromaticity than thiophene , affecting conjugation and intermolecular interactions (e.g., hydrogen bonding vs. van der Waals).
Crystallographic Trends :
- The thiophene derivative adopts a triclinic lattice with intermolecular hydrogen bonds (e.g., C-H···S), while the target’s bulkier -OCHF₂ group may disrupt close packing.
Spectroscopic Signatures :
Biological Activity
2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a complex organic molecule that has attracted interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazepine family, which is known for various pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound is characterized by a unique structure that includes:
- A difluoromethoxy group
- A furan ring
- A dihydro-1,5-benzothiazepine core
This combination of functional groups contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme inhibition : Modulating the activity of enzymes involved in various metabolic pathways.
- Receptor binding : Interacting with cellular receptors to influence signaling pathways.
Anticancer Activity
Recent studies have identified 1,5-benzothiazepine derivatives as potential anticancer agents. The compound has shown promising results against several cancer cell lines:
The presence of halogenated substituents in the phenyl ring enhances its anticancer activity by improving binding affinity to target proteins.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, demonstrating significant activity against both Gram-positive and Gram-negative bacteria:
| Bacteria | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 10 | Ciprofloxacin |
| Escherichia coli | 15 | Ciprofloxacin |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida neoformans. The minimum inhibitory concentration (MIC) values indicate it is significantly more potent than standard antifungal drugs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific substituents on the benzothiazepine core for enhancing biological activity. For instance:
- The difluoromethoxy group significantly contributes to the compound's potency.
- Variations in the furan ring also affect biological outcomes, indicating that small structural changes can lead to substantial differences in activity .
Case Studies
Several case studies have explored the efficacy of similar benzothiazepine derivatives:
- Anticancer Efficacy : A series of novel derivatives were synthesized and tested for their effects on various cancer cell lines. Compounds with specific substitutions exhibited IC50 values lower than those of established chemotherapeutics like methotrexate .
- Antimicrobial Screening : A study involving multiple benzothiazepine derivatives demonstrated their effectiveness against a range of microbial strains, reinforcing their potential as broad-spectrum antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 2-[4-(difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine?
A common method involves condensation of 2-aminothiophenol with a fluorinated chalcone derivative under acidic conditions. For example, in analogous compounds (e.g., 2-(4-fluorophenyl)-4-(thiophen-2-yl)-dihydrobenzothiazepine), 2-aminothiophenol reacts with 3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one in methanol with concentrated HCl, heated at 473 K for 4 hours. The product is isolated via ether extraction and crystallized from ethanol . Adjustments for the difluoromethoxy and furan substituents may require modified precursors (e.g., 4-(difluoromethoxy)benzaldehyde derivatives) and optimized reaction times.
Q. How is the structural conformation of this benzothiazepine derivative validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for conformational analysis. For example, SC-XRD of a related compound (C19H14FNS2) revealed a boat conformation in the thiazepine ring, with dihedral angles of 53.6° between aromatic rings and 34.3–36.6° between the thiazepine ring and benzene planes . Complementary techniques like NMR (e.g., NOESY for spatial proximity) and DFT calculations can further validate stereoelectronic effects from the difluoromethoxy and furan groups.
Q. What spectroscopic methods are critical for characterizing this compound?
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within 0.1% of theoretical values) .
- FT-IR : Identifies functional groups (e.g., C-F stretching at ~1100 cm⁻¹ for difluoromethoxy, C-O-C in furan at ~1250 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves substituent effects (e.g., furan protons at δ 6.3–7.4 ppm, difluoromethoxy as a singlet near δ 4.5 ppm) .
Advanced Research Questions
Q. How do electronic and steric effects of the difluoromethoxy and furan groups influence pharmacological activity?
The difluoromethoxy group enhances metabolic stability via reduced CYP450-mediated oxidation, while the furan ring’s electron-rich nature may modulate receptor binding. For instance, in related 1,5-benzothiazepines, fluorinated substituents increase lipophilicity (logP), improving blood-brain barrier penetration for CNS targets . Computational docking (e.g., using V-Life MDS 4.3) can predict interactions with targets like calcium channels or GABA receptors by analyzing H-bonding and π-π stacking with the furan ring .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. CNS effects) be resolved?
Conflicting results may arise from assay conditions (e.g., bacterial strain specificity) or off-target effects. Dose-response studies (IC50/EC50 curves) and isoform-specific assays (e.g., calcium channel subtypes) clarify selectivity. For example, benzothiazepines with furan substituents showed dual activity as calcium blockers and antimicrobials in separate studies . Cross-validate using knockout models or competitive binding assays.
Q. What methodological challenges arise in optimizing solubility for in vivo studies?
The difluoromethoxy group increases hydrophobicity, reducing aqueous solubility. Strategies include:
- Salt Formation : Hydrochloride salts (common for benzothiazepines) improve solubility .
- Co-solvents : Use DMSO/PEG-400 in preclinical formulations .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the furan oxygen .
Q. How can computational models predict metabolic pathways and toxicity?
Tools like ADMET Predictor or SwissADME analyze Phase I/II metabolism. For example:
- Phase I : Oxidative defluorination of the difluoromethoxy group may generate reactive intermediates (monitored via LC-MS/MS).
- Phase II : Glucuronidation of the furan ring’s oxygen . In silico toxicity screening (e.g., ProTox-II) identifies risks like hepatotoxicity from thiazepine ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
